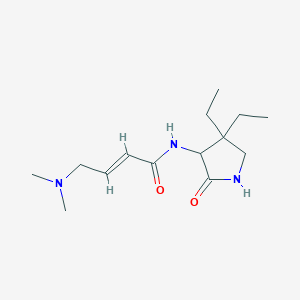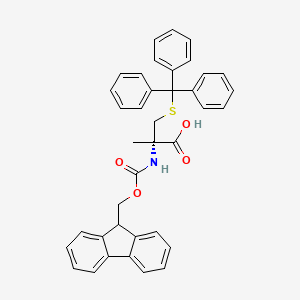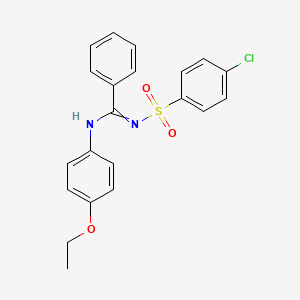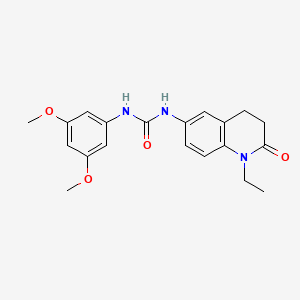
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, commonly known as NPYO, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. NPYO is a synthetic compound that belongs to the class of oxalamide derivatives, which have been found to exhibit various biological activities.
Applications De Recherche Scientifique
NPYO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. NPYO has also been found to have antimicrobial activity against a range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of NPYO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. NPYO has been found to inhibit the activity of COX-2 and NF-κB, which are key players in the inflammatory response. Additionally, NPYO has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Biochemical and Physiological Effects:
NPYO has been found to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting microbial growth. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPYO in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using NPYO is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NPYO. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of NPYO in humans. Additionally, the mechanism of action of NPYO needs to be further elucidated to better understand its biological effects. Finally, the synthesis of NPYO needs to be optimized to improve its yield and purity.
Conclusion:
In conclusion, N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a novel compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth makes it a useful tool for studying the mechanisms of these processes. However, further studies are needed to determine the safety and efficacy of NPYO in humans, and the mechanism of action of NPYO needs to be further elucidated to better understand its biological effects.
Méthodes De Synthèse
The synthesis of NPYO involves the reaction of 2-(pyrrolidin-1-yl)ethylamine with naphthalene-1-carboxaldehyde to form the intermediate product, which is then reacted with 4-pyridinecarboxaldehyde to produce NPYO. The synthesis of NPYO is a multi-step process that requires careful attention to detail and high purity reagents to ensure the production of a high-quality product.
Propriétés
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(23(29)26-18-10-12-24-13-11-18)25-16-21(27-14-3-4-15-27)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-13,21H,3-4,14-16H2,(H,25,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPCVJFOQVXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)



![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)
![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)
